molecular formula C10H14O3 B6331386 (2-Ethoxy-4-methoxyphenyl)methanol CAS No. 181819-54-5

(2-Ethoxy-4-methoxyphenyl)methanol

Cat. No.: B6331386
CAS No.: 181819-54-5
M. Wt: 182.22 g/mol
InChI Key: LAPODGWMLFPIGB-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-methoxyphenyl)methanol is a substituted benzyl alcohol derivative with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol . Its structure features a benzyl alcohol core (-CH₂OH) substituted with a methoxy group (-OCH₃) at the 4-position and an ethoxy group (-OCH₂CH₃) at the 2-position of the aromatic ring. The compound is identified by the CAS number 181819-54-5 and MDL number MFCD14607635 .

Properties

IUPAC Name

(2-ethoxy-4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-6,11H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPODGWMLFPIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-4-methoxybenzaldehyde with a reducing agent such as sodium borohydride. The reaction typically takes place in an alcohol solvent like methanol or ethanol, under mild conditions, to yield the desired alcohol product.

Industrial Production Methods

Industrial production of (2-Ethoxy-4-methoxyphenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Ethoxy-4-methoxybenzaldehyde or 2-Ethoxy-4-methoxybenzoic acid.

    Reduction: 2-Ethoxy-4-methoxyphenylmethane.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxy-4-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing metabolic transformations that lead to its biological effects. The presence of the ethoxy and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

Electron-Donating vs. Electron-Withdrawing Groups: The methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups in (2-Ethoxy-4-methoxyphenyl)methanol are electron-donating, increasing electron density on the aromatic ring. This enhances susceptibility to electrophilic substitution reactions compared to non-substituted benzyl alcohols . In contrast, [3-Methoxy-4-(trifluoroethoxy)phenyl]methanol contains a trifluoroethoxy (-OCH₂CF₃) group, which is electron-withdrawing due to the electronegative fluorine atoms. This reduces ring reactivity but improves metabolic stability, a trait valued in agrochemical and pharmaceutical design .

Functional Group Diversity: 4-Methoxybenzyl Alcohol (C₈H₁₀O₂) lacks the ethoxy group, resulting in simpler synthesis and lower molecular weight. It is widely used as a building block in drug synthesis . 2-Amino-1-(4-methoxyphenyl)ethanol introduces an amino group (-NH₂), increasing basicity and enabling participation in hydrogen bonding or salt formation. Such properties are advantageous in medicinal chemistry for target binding .

Chain Length and Solubility: 2-(4-Methoxyphenyl)ethanol features an ethanol chain (-CH₂CH₂OH) instead of a methanol group. The longer alkyl chain may enhance lipid solubility compared to (2-Ethoxy-4-methoxyphenyl)methanol, though specific data are unavailable .

Biological Activity

(2-Ethoxy-4-methoxyphenyl)methanol, a compound characterized by its unique ethoxy and methoxy substitutions on a phenolic structure, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The structural formula of (2-Ethoxy-4-methoxyphenyl)methanol can be represented as follows:

C11H16O3\text{C}_{11}\text{H}_{16}\text{O}_{3}

This compound features both an ethoxy group (-OCH₂CH₃) and a methoxy group (-OCH₃), which influence its solubility, reactivity, and biological interactions.

The biological activity of (2-Ethoxy-4-methoxyphenyl)methanol is primarily attributed to its interaction with various biological targets. The compound acts as a substrate for enzymes, undergoing metabolic transformations that yield biologically active metabolites. The presence of the ethoxy and methoxy groups enhances its binding affinity to specific receptors or enzymes, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Antioxidant Activity : The methoxy group is known to confer antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Antioxidant Properties

Research indicates that (2-Ethoxy-4-methoxyphenyl)methanol possesses significant antioxidant capabilities. In vitro assays demonstrate its ability to scavenge free radicals and reduce oxidative damage in cellular models. A comparative study highlighted that compounds with similar structures exhibited varying levels of antioxidant activity, with (2-Ethoxy-4-methoxyphenyl)methanol showing superior efficacy compared to other phenolic compounds .

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of (2-Ethoxy-4-methoxyphenyl)methanol. In animal models, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a modulatory role in inflammatory responses .

Comparative Analysis with Similar Compounds

The uniqueness of (2-Ethoxy-4-methoxyphenyl)methanol can be illustrated by comparing it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Methoxy-4-ethoxyphenolLacks methoxy groupModerate antioxidant
4-MethoxyphenolLacks ethoxy groupLower solubility
2-EthoxyphenolLacks methoxy groupLimited biological activity

This table highlights how the dual substitution pattern in (2-Ethoxy-4-methoxyphenyl)methanol enhances its solubility and potential biological activity compared to its analogs.

Q & A

Basic: What are the common synthetic routes for (2-Ethoxy-4-methoxyphenyl)methanol, and what reagents/conditions are typically employed?

(2-Ethoxy-4-methoxyphenyl)methanol is synthesized via nucleophilic substitution or Williamson ether synthesis . A typical approach involves reacting 4-methoxybenzyl alcohol derivatives with ethoxy-containing reagents (e.g., ethyl bromide or tosylate) in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C . For hydroxyl protection, trimethylsilyl chloride (TMSCl) may be used to prevent side reactions. Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients .

Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

Key factors include:

  • Solvent selection : DMF enhances nucleophilicity but may require rigorous drying to avoid hydrolysis.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ethoxy group incorporation .
  • Temperature control : Gradual heating (e.g., 60°C → 100°C) minimizes decomposition of sensitive intermediates.
  • In-line monitoring : HPLC or TLC tracks intermediate formation, enabling rapid adjustments .

Basic: What analytical techniques are recommended for structural characterization?

  • NMR : ¹H/¹³C NMR identifies ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–3.6 ppm for CH₂) and methoxy (δ ~3.8 ppm) groups. Aromatic protons appear as doublets due to substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.
  • FTIR : Stretching frequencies for -OH (~3300 cm⁻¹), C-O (1250–1050 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Advanced: How can spectral overlaps in NMR be resolved for accurate structural assignment?

  • 2D NMR : COSY and HSQC differentiate overlapping aromatic/ethoxy signals.
  • Deuterated solvent effects : DMSO-d₆ shifts hydroxyl protons downfield, aiding identification .
  • Computational modeling : DFT-predicted chemical shifts (e.g., using Gaussian) validate experimental data .

Basic: What biological screening methods are applicable for studying this compound’s activity?

  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms using fluorometric substrates .
  • Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to assess IC₅₀ values .

Advanced: How do steric and electronic effects influence its interaction with biological targets?

The ethoxy group increases lipophilicity (logP ~2.1), enhancing membrane permeability, while the methoxy group participates in hydrogen bonding with active sites (e.g., tyrosine kinases). Molecular docking (AutoDock Vina) reveals preferential binding to hydrophobic pockets, but steric hindrance from the phenyl ring may reduce affinity for smaller targets .

Basic: How should researchers address contradictions in reported solubility data?

Discrepancies arise from solvent polarity and temperature variations. Standardize measurements using:

  • Shake-flask method : Saturate compound in buffers (pH 1–13) at 25°C, quantify via UV-Vis .
  • HPLC calibration : Compare retention times against known standards in acetonitrile/water mixtures .

Advanced: What computational tools predict physicochemical properties and reactivity?

  • ADMET prediction : SwissADME estimates bioavailability, BBB permeability, and CYP inhibition .
  • Reactivity indices : Fukui functions (calculated via Gaussian) identify nucleophilic/electrophilic sites for derivatization .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Storage : In amber glass under nitrogen at 4°C to prevent oxidation .

Advanced: How does its stability vary under oxidative or photolytic conditions?

  • Oxidative stability : Susceptible to peroxide formation; add BHT (0.1%) as an antioxidant .
  • Photodegradation : UV irradiation (254 nm) induces cleavage of the ethoxy group; monitor via HPLC-PDA .

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